molecular formula C7H5FO2 B139757 2-Fluorobenzoic acid CAS No. 445-29-4

2-Fluorobenzoic acid

Cat. No. B139757
CAS RN: 445-29-4
M. Wt: 140.11 g/mol
InChI Key: NSTREUWFTAOOKS-UHFFFAOYSA-N
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Description

2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant . Its metabolism has been studied extensively in the field of microbiology .


Synthesis Analysis

The synthesis of 2-Fluorobenzoic acid has been reported in various studies. For instance, 2-Fluorobenzoic acid and 5,5′-dimethy-2,2′-bipyridine were used to construct two novel isostructural lanthanide complexes . Another method involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to synthesize the 2-bromo-6-fluorobenzoic acid .


Molecular Structure Analysis

The molecular formula of 2-Fluorobenzoic acid is C7H5FO2 . Its average mass is 140.112 Da and its monoisotopic mass is 140.027359 Da .


Chemical Reactions Analysis

2-Fluorobenzoic acid is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding . The metabolism of 2-fluorobenzoic acid by a pseudomonad contains 2 oxygen atoms derived from a single molecule of oxygen . This finding supports a defluorination reaction which proceeds through a cyclic peroxide intermediate .


Physical And Chemical Properties Analysis

2-Fluorobenzoic acid is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . The corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-Fluorobenzoic acid is extensively used in the synthesis of rare-earth metal-organic frameworks (MOFs), particularly for creating RE clusters. Unique for its possible presence of fluoro bridging groups, 2-fluorobenzoic acid has been instrumental in the synthesis of a novel holmium MOF and a holmium-UiO-66 analogue, contributing significantly to the development of advanced MOF structures (Vizuet et al., 2021).

Biodegradation Studies

Research on the biodegradation of 2-fluorobenzoic acid has provided insights into environmental microbiology. Studies have revealed the metabolism of this compound by various bacterial species, leading to the formation of fluorinated metabolites, and exploring the metabolic pathways involved in its degradation (Goldman et al., 1967).

Coordination Chemistry and Magnetism

In coordination chemistry, 2-fluorobenzoic acid is used to modify the structure and magnetic properties of coordination compounds. For example, it has been employed in synthesizing azido-copper coordination polymers, leading to unique magnetic behaviors such as ferromagnetic ordering and slow magnetic relaxation (Liu et al., 2017).

Analytical Chemistry

2-Fluorobenzoic acid plays a critical role in analytical chemistry, especially in the separation of complex mixtures. Its properties are utilized in capillary electrophoresis for the separation of mixtures of fluorobenzoic acids, aiding in the synthesis and analysis of antibacterial drugs (Isemura et al., 2009).

Alzheimer's Disease Research

In the field of medicinal chemistry, derivatives of 2-fluorobenzoic acid have been synthesized and evaluated for their potential in treating Alzheimer's disease. These derivatives have shown promising results as inhibitors of cholinesterases and in inhibiting the aggregation of β-amyloid (Czarnecka et al., 2017).

Environmental Tracer Studies

Fluorinated benzoic acids, including 2-fluorobenzoic acid, are important in environmental tracer studies. Their non-reactive nature makes them suitable for tracing water movement in porous media and for studying soil and groundwater transport dynamics (Bowman & Gibbens, 1992).

Safety And Hazards

2-Fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluorobenzoic acid
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InChI

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

NSTREUWFTAOOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5FO2
Record name 2-fluorobenzoic acid
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DSSTOX Substance ID

DTXSID1060001
Record name Benzoic acid, 2-fluoro-
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Molecular Weight

140.11 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluorobenzoic acid
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Vapor Pressure

0.05 [mmHg]
Record name 2-Fluorobenzoic acid
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Product Name

2-Fluorobenzoic acid

CAS RN

445-29-4, 41406-98-8
Record name 2-Fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (0.109 g) was dissolved in 2 ml of methanol in a 10-ml Kjeldahl flask fitted with a reflux condenser, after which 0.234 g of m-fluorophenyl o-fluorobenzoate was added, and the mixture was heated under reflux for 60 minutes. After cooling, the experiment was operated as in Referential Example 4 to confirm that the reaction mixture contained 140 mg (yield 100%) of o-fluorobenzoic acid and 112 mg (yield 100%) of m-fluorophenol.
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
m-fluorophenyl o-fluorobenzoate
Quantity
0.234 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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C1CC2(PC34CCC(CC3)C4)CCC1C2
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Synthesis routes and methods III

Procedure details

Sodium chlorite (1.45 g, 16.11 mmol) in 2 mL water was added at 0° C. to 2-fluoro-benzaldehyde (0.5 g, 4.03 mmol) in 5 mL acetone. After 5 minutes, sulphamic acid (1.17 gm, 12.086 mmol) was added and the resulting mixture was stirred at 0° C. for 20 minutes. Water was then added, and the resulting precipitate was filtered under reduced pressure. The aqueous layer was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 2-fluorobenzoic acid in 86% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
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solvent
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Quantity
1.17 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

Sodium carbonat (3.34 g, 32 mmols), 1-bromo-2-fluorobenzene (3.68 g, 21 mmols), water (1.1 g, 63 mmol) and 40 ml of dioxane are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 120° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of dioxane (prepared under argon) is added, and then 6 bars CO are applied. After 16 hours at 135° C., the mixture is allowed to cool. The reaction mixture is taken up in sodium hydroxide solution and diethyl ether. The aqueous phase is separated and acidified with concentrated hydrochloric acid. The title compound precipitates in the form of colourless crystals. Yield of title compound: 1.6 g (54%).
Quantity
3.34 g
Type
reactant
Reaction Step One
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3.68 g
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reactant
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Quantity
1.1 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Name
dinorbornylphosphine
Quantity
420 mg
Type
reactant
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Quantity
2 mL
Type
solvent
Reaction Step Six
Quantity
161 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

Synthesized as described above for 8-(2-fluorophenyl)-purine, except that 2,3-difluorobenzoic acid was used instead of 2-fluorobenzoic acid (white powder, yield: 45.7%)
Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
45.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzoic acid
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Reactant of Route 5
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Reactant of Route 6
2-Fluorobenzoic acid

Citations

For This Compound
1,590
Citations
GWA Milne, P Goldman… - Journal of Biological …, 1968 - researchgate.net
… The growth medium of a pseudomonad which utilizes 2fluorobenzoic acid as a sole carbon source (1)’ has now been found to contain small amounts of catechol as well as 3-fluoro…
Number of citations: 59 www.researchgate.net
ZA Taha, TS Ababneh, AK Hijazi, SM AL-Aqtash… - Journal of Saudi …, 2022 - Elsevier
… , derived from tridentate ONO donor Schiff bases, 2-Fluorobenzoic acid (5-chloro-2-hydroxybenzylidene)hydrazide (H 2 L Cl ) and 2-Fluorobenzoic acid (5-bromo-2-hydroxybenzylidene)…
Number of citations: 3 www.sciencedirect.com
N Kuş, R Fausto - The Journal of Chemical Physics, 2017 - pubs.aip.org
… Conformers of 2-fluorobenzoic acid with atom numbering adopted in this investigation. Conformer IV has not been described before; it has a non-planar geometry and the represented …
Number of citations: 14 pubs.aip.org
S Geng, N Ren, SM He, JJ Zhang - Journal of Molecular Structure, 2022 - Elsevier
… In this work, we choose 2-fluorobenzoic acid (2-FBA)and 2,2′:6′,2″-terpyridine (terpy) as the two ligands and successfully synthesized and obtained three lanthanide complexes …
Number of citations: 3 www.sciencedirect.com
DD Du, N Ren, JJ Zhang - Journal of Solid State Chemistry, 2021 - Elsevier
… Therefore, 2-fluorobenzoic acid not only has strong coordination ability and multiple coordination modes, but also can be used as an energy transfer medium, which can improve the …
Number of citations: 7 www.sciencedirect.com
UG Sidelmann, C Gavaghan, HAJ Carless… - Analytical …, 1995 - ACS Publications
… (internal acyl migration and mutarotation) of 2-fluorobenzoic acid fi-1 -glucuronide (1 -0-(2-… obtained by incubation of the synthetic 2-fluorobenzoic acid glucuronide in buffer solution (…
Number of citations: 52 pubs.acs.org
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2000 - Elsevier
… with a mass fraction purity of 0.98 for 3-fluorobenzoic acid and for 2-iodo-, 3-iodo-, and 4-iodobenzoic acids and a mass fraction purity of 0.97 for 2-fluorobenzoic acid. After being …
Number of citations: 26 www.sciencedirect.com
AD Strouphauer, CL Liotta, RW Fink - The International journal of applied …, 1984 - Elsevier
… clear solution from the charcoal and Celite filtration was subjected to GC-mass spectroscopy, and the only fluorinated product appearing in the mass spectrum was 2-fluorobenzoic acid. …
Number of citations: 11 www.sciencedirect.com
DB Harper, ER Blakley - Canadian Journal of Microbiology, 1971 - cdnsciencepub.com
… (8, 16) in studies on the metabolism of 2-fluorobenzoic acid by a Pseudor~~otias sp. demonstrated that more than 80% of the fluorine was eliminated during oxygenase attack on the …
Number of citations: 64 cdnsciencepub.com
P Goldman, GWA Milne, MT Pignataro - Archives of Biochemistry and …, 1967 - Elsevier
… Growth of Pseudomanas species on 2-fluorobenzoic acid. Three ml of cells in log phase growth (OD = 50 Klett units) on 2-fluorobenzoic acid were the inoculum for 25 ml of salts …
Number of citations: 79 www.sciencedirect.com

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